molecular formula C6H10N2O3 B574052 [(3S)-3-Amino-2-oxopyrrolidin-1-yl]acetic acid CAS No. 179605-48-2

[(3S)-3-Amino-2-oxopyrrolidin-1-yl]acetic acid

Cat. No.: B574052
CAS No.: 179605-48-2
M. Wt: 158.157
InChI Key: ZMCJOKMEFYSAOH-BYPYZUCNSA-N
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Description

[(3S)-3-Amino-2-oxopyrrolidin-1-yl]acetic acid is a compound that belongs to the class of amino acids It features a pyrrolidine ring, which is a five-membered lactam, with an amino group at the 3-position and a carboxyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S)-3-Amino-2-oxopyrrolidin-1-yl]acetic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of an amino acid derivative with a suitable reagent to form the pyrrolidine ring. For example, the cyclization of N-protected amino acids with aldehydes or ketones under acidic or basic conditions can yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

[(3S)-3-Amino-2-oxopyrrolidin-1-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carbonyl group can be reduced to form hydroxyl derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

[(3S)-3-Amino-2-oxopyrrolidin-1-yl]acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used to study enzyme-substrate interactions and protein folding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(3S)-3-Amino-2-oxopyrrolidin-1-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the carboxyl group can participate in ionic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

[(3S)-3-Amino-2-oxopyrrolidin-1-yl]acetic acid can be compared with other similar compounds, such as:

    Proline: Another pyrrolidine-containing amino acid, but without the oxo group.

    Hydroxyproline: Similar structure but with a hydroxyl group instead of an amino group.

    Pyrrolidinone derivatives: Compounds with similar ring structures but different functional groups.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[(3S)-3-amino-2-oxopyrrolidin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O3/c7-4-1-2-8(6(4)11)3-5(9)10/h4H,1-3,7H2,(H,9,10)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMCJOKMEFYSAOH-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C(=O)[C@H]1N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60665230
Record name [(3S)-3-Amino-2-oxopyrrolidin-1-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60665230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179605-48-2
Record name [(3S)-3-Amino-2-oxopyrrolidin-1-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60665230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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